

Spectroscopic Characterization of Methyl 4-(bromomethyl)picolinate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 4-(bromomethyl)picolinate
CAS No.:	317335-16-3
Cat. No.:	B1497618

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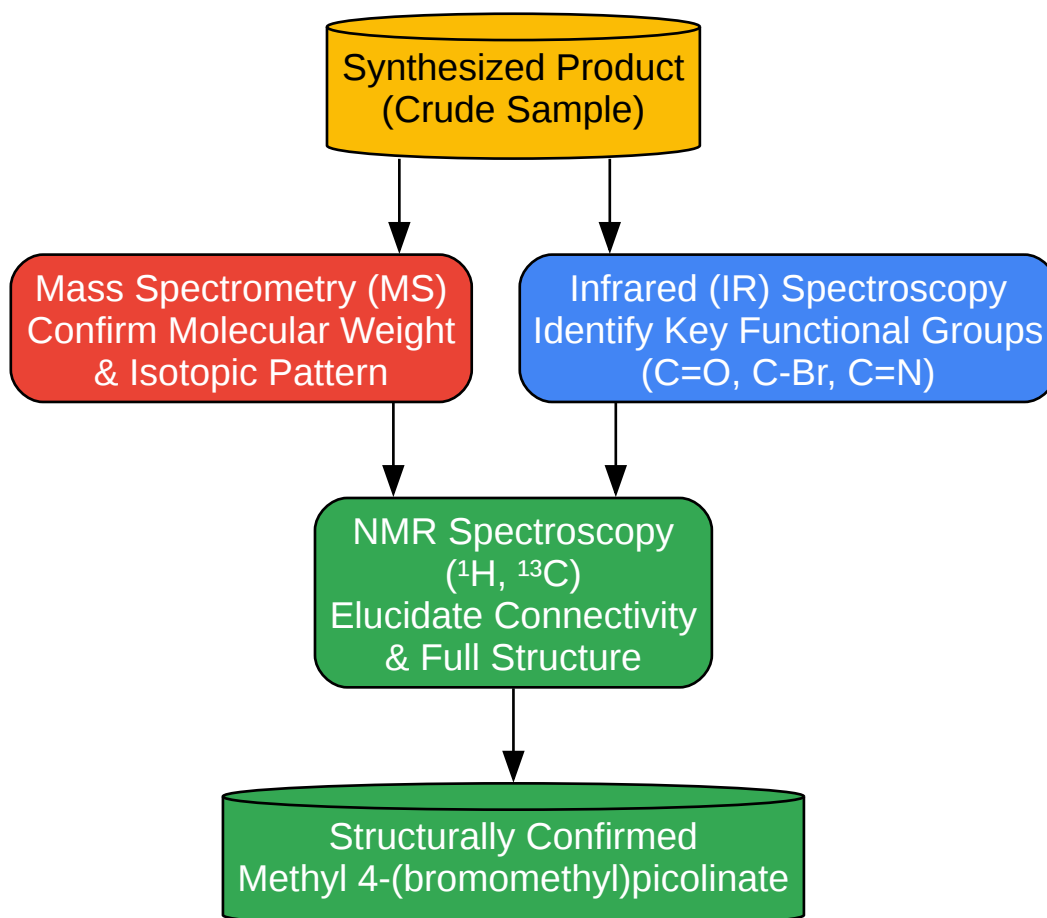
This technical guide provides an in-depth analysis of the spectroscopic profile of **Methyl 4-(bromomethyl)picolinate**, a key heterocyclic building block in pharmaceutical and materials science research. The unique arrangement of its ester, bromomethyl, and pyridine functionalities necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and application of pyridine derivatives.

Molecular Structure and Analytical Workflow

Methyl 4-(bromomethyl)picolinate (C₈H₈BrNO₂) is a pyridine derivative with a methyl ester at the C2 position and a bromomethyl group at the C4 position. Understanding its spectroscopic signature is paramount for confirming its identity and purity.

Caption: Molecular Structure of **Methyl 4-(bromomethyl)picolinate**.

A typical workflow for the structural elucidation of a synthesized batch of this compound involves a synergistic use of multiple spectroscopic techniques.



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Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[1] For **Methyl 4-(bromomethyl)picolinate**, both ^1H and ^{13}C NMR are essential.

Experimental Protocol: NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an

internal standard (0 ppm).

- Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.
- Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for interpretation.[2]

^1H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.65	Doublet (d)	1H	H-6	The proton adjacent to the electronegative nitrogen atom is significantly deshielded.
~7.85	Singlet (s) or fine Doublet (d)	1H	H-3	Aromatic proton on the pyridine ring.
~7.50	Doublet (d)	1H	H-5	Aromatic proton on the pyridine ring, coupled to H-6.
~4.55	Singlet (s)	2H	-CH ₂ Br	Protons on the carbon adjacent to the electron-withdrawing bromine atom and the pyridine ring.
~3.95	Singlet (s)	3H	-OCH ₃	Protons of the methyl ester group.

Interpretation of ¹H NMR Spectrum: The spectrum is expected to show three distinct signals in the aromatic region, characteristic of a substituted pyridine ring. The proton at the C-6 position will be the most downfield due to the anisotropic effect and electron-withdrawing nature of the adjacent nitrogen. The bromomethyl (-CH₂Br) protons will appear as a sharp singlet around 4.55 ppm, a typical region for such groups. The methyl ester (-OCH₃) protons will also be a singlet, found further upfield around 3.95 ppm.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)	Assignment	Rationale
~165.0	C=O	Carbonyl carbon of the ester group.
~150.5	C-6	Aromatic carbon adjacent to nitrogen.
~148.0	C-2	Aromatic carbon bonded to the ester group and adjacent to nitrogen.
~145.0	C-4	Aromatic carbon bearing the bromomethyl substituent.
~125.0	C-5	Aromatic CH carbon.
~122.0	C-3	Aromatic CH carbon.
~52.5	-OCH ₃	Methyl carbon of the ester group.
~30.0	-CH ₂ Br	Aliphatic carbon attached to bromine.

Interpretation of ¹³C NMR Spectrum: The spectrum will be characterized by the downfield signal of the ester carbonyl carbon (~165.0 ppm). The five carbons of the pyridine ring will appear in the aromatic region (120-151 ppm), with their exact shifts influenced by the positions of the nitrogen atom and the substituents. The methyl carbon of the ester and the bromomethyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Experimental Protocol: IR

- **Sample Preparation:** For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple technique. A small amount of the solid is placed directly on the ATR crystal.
- **Data Acquisition:** An IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.[5]

Characteristic IR Absorptions

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic (Pyridine Ring)
~2950-2850	C-H Stretch	Aliphatic (-CH ₃ , -CH ₂)
~1725-1710	C=O Stretch	Ester
~1600-1450	C=C and C=N Stretches	Aromatic Ring (Pyridine)
~1300-1100	C-O Stretch	Ester
~650-550	C-Br Stretch	Alkyl Halide

Interpretation of IR Spectrum: The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group, expected around 1720 cm^{-1} . The presence of the pyridine ring will be confirmed by a series of C=C and C=N stretching vibrations in the 1600-1450 cm^{-1} region. The C-O stretch of the ester will be visible in the fingerprint region, and the C-Br stretch will appear at a lower wavenumber, typically below 650 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.[1]

Experimental Protocol: MS

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often using an electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

- Data Acquisition: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).
- Analysis: The resulting mass spectrum plots ion intensity versus m/z .

Predicted Mass Spectrum Data

m/z Value	Ion	Rationale
230 / 232	$[M+H]^+$	Molecular ion peak (protonated). The characteristic ~1:1 isotopic pattern is definitive proof of the presence of one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$).
151	$[M - \text{Br}]^+$	Loss of a bromine radical, a common fragmentation pathway for bromoalkanes.
171 / 173	$[M - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester group.

Interpretation of Mass Spectrum: The key feature of the mass spectrum will be the molecular ion peak. Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the molecular ion will appear as a pair of peaks ($[M+H]^+$) of nearly equal intensity at m/z 230 and 232. This isotopic signature is a powerful confirmation of the compound's identity. Common fragmentation patterns would include the loss of the bromine atom (m/z 151) or the loss of the methoxy group from the ester (m/z 171/173), further corroborating the proposed structure.

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